4-Chloro-5-ethyl-2-fluoroaniline

Description

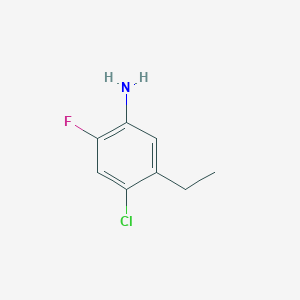

4-Chloro-5-ethyl-2-fluoroaniline is a halogenated aniline derivative with a chloro group at position 4, an ethyl group at position 5, and a fluorine atom at position 2 of the aromatic ring. This compound is structurally tailored for applications in pharmaceutical and agrochemical research, where substituted anilines serve as key intermediates.

Properties

Molecular Formula |

C8H9ClFN |

|---|---|

Molecular Weight |

173.61 g/mol |

IUPAC Name |

4-chloro-5-ethyl-2-fluoroaniline |

InChI |

InChI=1S/C8H9ClFN/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4H,2,11H2,1H3 |

InChI Key |

CWIZADYYNUWHLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethyl-2-fluoroaniline can be achieved through several methods. One common approach involves the nitration of a precursor compound followed by reduction to introduce the amino group. Another method includes direct nucleophilic substitution reactions where halogenated precursors are reacted with appropriate nucleophiles under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed amination reactions are employed to introduce the amino group efficiently. The reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethyl-2-fluoroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction typically produces amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

4-Chloro-5-ethyl-2-fluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-Chloro-5-ethyl-2-fluoroaniline exerts its effects involves interactions with specific molecular targets. For instance, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the benzene ring .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties, as derived from the evidence:

*Calculated based on atomic weights.

Key Observations:

- Substituent Position : The placement of chloro and fluoro groups significantly impacts electronic distribution. For example, 5-nitro-2-fluoroaniline exhibits distinct spectroscopic and molecular docking behavior compared to its 2-nitro-5-fluoro isomer due to altered resonance effects .

- Substituent Type: Ethyl (Et): Introduces steric hindrance and lipophilicity, favoring applications in lipid-soluble drug candidates. Nitro (NO₂): Strong electron-withdrawing effect reduces amine basicity, directing reactivity toward electrophilic substitution . Methoxy/Oxy Groups (OMe, OEt): Enhance polarity and solubility in polar solvents .

Physicochemical Properties

- Lipophilicity : Ethyl-substituted derivatives (e.g., this compound) are more lipophilic than methoxy- or nitro-substituted analogues, as inferred from their molecular structures.

- Melting Points : Methoxy and ethoxy derivatives (e.g., 4-Chloro-5-fluoro-2-methoxyaniline) may exhibit higher melting points due to hydrogen bonding via oxygen atoms, though direct data is unavailable.

- Solubility : Nitro-substituted anilines (e.g., 5-Chloro-4-fluoro-2-nitroaniline) are less soluble in aqueous media compared to ethyl- or methoxy-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.